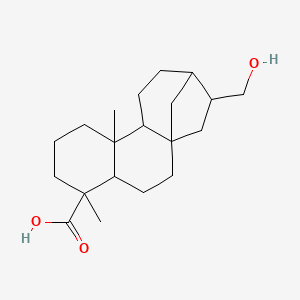

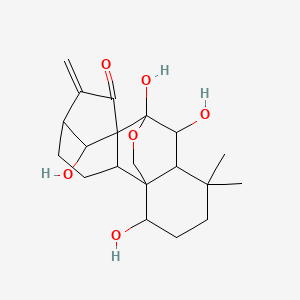

![molecular formula C8H17N2O4S- B1228018 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate

Vue d'ensemble

Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate is a HEPES. It is a conjugate base of a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid and a 2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate.

Applications De Recherche Scientifique

Metal Coordination in Biological Experiments

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate (HEPES) is commonly used in biological experiments as a non-coordinating ligand towards metal ions. However, recent findings have indicated that HEPES can in fact coordinate metal ions, as demonstrated in a metal-organic framework formed from HEPES and a silver(I) ion. The silver atom is coordinated by two nitrogen atoms in a distorted linear geometry, with additional bonding interactions from hydroxy and sulfate oxygen atoms of HEPES (Bilinovich et al., 2011).

Analytical Derivatization in Liquid Chromatography

A sulfonate reagent was synthesized, incorporating a fluorophore (naphthoxy) for sensitive detection after being tagged to an analyte, and a tertiary amino function (substituted piperazine) that can be removed after derivatization by acid treatment. This reagent has been applied in the derivatization of caproic acid and analyzed by high-performance liquid chromatography (Wu et al., 1997).

Spectroscopic and Structural Analysis

The molecular structure and vibrational spectra of HEPES were studied using FTIR and FT-Raman spectra, Hartree-Fock, and Density Functional Method (B3LYP). The structural and vibrational parameters, thermodynamic properties, UV-Visible and HOMO-LUMO analysis, and NMR chemical shifts were determined, providing detailed insights into the stability and reactive sites of the molecule (Kumar et al., 2016).

Radiopharmaceutical Applications

HEPES is used in the radiolabelling of gallium-68 compounds, impacting the molar activity in bioconjugates. The current strict regulations on HEPES content in radiopharmaceuticals limit its use, but data on toxicity and use in humans suggest a reconsideration of these limits (le Roux et al., 2021).

Mammalian Cell Cultures

New bis-piperazine-type pH buffer agents were synthesized, showing greater pH buffering ability than HEPES. They were applied in human-human hybridoma HB4C5 cell cultures in serum-free medium, leading to enhanced cell growth and antibody production (Nagira et al., 1994).

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMHFZQWWAIEOD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O4S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)

![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)

![N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide](/img/structure/B1227940.png)

![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)

![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)